Methyl 4-[7-chloro-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-{7-chloro-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{7-chloro-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.
Introduction of the Oxolan-2-yl Methyl Group: This step involves the alkylation of the chromeno[2,3-c]pyrrole core with an oxolan-2-yl methyl group using reagents such as alkyl halides in the presence of a base.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{7-chloro-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-{7-chloro-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{7-chloro-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{7-chloro-3,9-dioxo-2-[(tetrahydrofuran-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate
- Methyl 4-{7-chloro-3,9-dioxo-2-[(pyrrolidin-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate
Uniqueness
Methyl 4-{7-chloro-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is unique due to the presence of the oxolan-2-yl methyl group, which may confer specific biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Methyl 4-[7-chloro-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzoate moiety and a chromeno-pyrrol derivative. Its molecular formula is C26H23ClN2O5, with a molecular weight of approximately 462.8 g/mol. The presence of the chloro group and multiple carbonyl functionalities contributes to its reactivity and biological properties.
Biological Activity Overview
Research has indicated that compounds with similar structural features often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many derivatives of chromeno-pyrrol have shown significant antibacterial and antifungal properties. For instance, studies on related quinoline derivatives have demonstrated potent activity against various bacterial strains and fungi, suggesting that methyl 4-[7-chloro-3,9-dioxo...] may possess similar effects .
- Anticancer Potential : The structural components of this compound indicate potential anticancer properties. Analogous compounds have been evaluated in vitro for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and have shown promising results in inhibiting cell proliferation .
The biological activity of methyl 4-[7-chloro-3,9-dioxo...] can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
- Apoptosis Induction : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways. This is often assessed using assays that measure cell viability and apoptotic markers .
- Antioxidant Activity : The presence of multiple functional groups in the structure may contribute to antioxidant properties, which can help mitigate oxidative stress-related damage in cells .
Data Table: Biological Activities of Related Compounds
Case Studies
- Case Study on Anticancer Activity : A study evaluating the anticancer potential of related chromeno-pyrrol derivatives found that they exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
- Case Study on Antimicrobial Properties : Research involving the assessment of quinoline derivatives indicated that certain modifications enhanced their antibacterial efficacy against resistant strains of bacteria, highlighting the importance of structural optimization in developing effective antimicrobial agents .
Properties
Molecular Formula |
C24H20ClNO6 |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
methyl 4-[7-chloro-3,9-dioxo-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H20ClNO6/c1-30-24(29)14-6-4-13(5-7-14)20-19-21(27)17-11-15(25)8-9-18(17)32-22(19)23(28)26(20)12-16-3-2-10-31-16/h4-9,11,16,20H,2-3,10,12H2,1H3 |
InChI Key |
QOZYDMKHNIYGMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=C(C3=O)C=C(C=C5)Cl |
Origin of Product |
United States |
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